

# ASP8477 Clinical Trial Outcomes: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes for the fatty acid amide hydrolase (FAAH) inhibitor, ASP8477, relative to placebo. The data presented is derived from key clinical studies and is intended to offer an objective overview of the drug's performance, supported by detailed experimental methodologies and visual representations of its mechanism of action and trial design.

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from clinical trials comparing ASP8477 with a placebo.

# Table 1: Efficacy Outcomes from the Phase IIa "MOBILE" Study in Patients with Peripheral Neuropathic Pain



| Outcome<br>Measure                                                                                                 | ASP8477<br>(N=31) | Placebo (N=32) | P-value | Citation |
|--------------------------------------------------------------------------------------------------------------------|-------------------|----------------|---------|----------|
| Primary Endpoint                                                                                                   |                   |                |         |          |
| Change in mean 24-hour average Numeric Pain Rating Scale (NPRS) score from baseline to end of double- blind period | -0.05             | -0.16          | 0.644   | [1][2]   |
| Secondary<br>Endpoint                                                                                              |                   |                |         |          |
| Time-to-<br>treatment failure<br>(Hazard Ratio)                                                                    | 0.97              | -              | 0.485   | [1][2]   |
| Treatment responders during single- blind period (≥30% decrease in mean average daily pain intensity)              | 57.8%             | N/A            | N/A     | [1][2]   |

Table 2: Safety Outcomes from the Phase IIa "MOBILE" Study



| Adverse Events                                                          | ASP8477 | Placebo | Citation |
|-------------------------------------------------------------------------|---------|---------|----------|
| Single-Blind Period                                                     |         |         |          |
| Patients with at least<br>one treatment-related<br>adverse event (TEAE) | 22%     | N/A     | [1][2]   |
| Double-Blind Period                                                     |         |         |          |
| Patients with at least one TEAE                                         | 8%      | 18%     | [1][2]   |

Table 3: Outcomes from a Phase I Study in Healthy

**Female Subjects** 

| Outcome Measure                                                                                  | ASP8477 (100 mg)<br>vs Placebo | P-value  | Citation |
|--------------------------------------------------------------------------------------------------|--------------------------------|----------|----------|
| Difference in Laser Evoked Potential (LEP) N2-P2 peak-to- peak (PtP) amplitudes (all subjects)   | Numerically lower              | 0.0721   | [3][4]   |
| Difference in LEP N2-<br>P2 PtP amplitudes<br>(subjects with positive<br>capsaicin skin effects) | -2.24 μV                       | 0.0146   | [3][4]   |
| Effect on Visual Analog Scale (VAS) pain score (all doses vs placebo)                            | -2.55%                         | < 0.0007 | [3][4]   |

# Experimental Protocols The "MOBILE" Phase IIa Enriched Enrollment Randomized Withdrawal Trial



This study was designed to assess the analgesic efficacy and safety of ASP8477 in patients with peripheral neuropathic pain (PNP) resulting from painful diabetic peripheral neuropathy (PDPN) or postherpetic neuralgia (PHN).[1][2][5]

Study Design: The trial consisted of four main periods:

- Screening Period: Up to four weeks, including a one-week, single-blind, placebo run-in period.[1]
- Single-Blind Treatment Period: Approximately four weeks, where all patients received ASP8477. This included a six-day dose titration period (20/30 mg BID) and a three-week maintenance period.[1][2]
- Randomized Withdrawal Period: A three-week, double-blind period where "treatment responders" (patients with a ≥30% decrease in mean average daily pain intensity) were randomized to either continue with ASP8477 or switch to a placebo.[1][2]
- Follow-up.

### Key Assessments:

- Primary Endpoint: The primary outcome was the change in the mean 24-hour average
   Numeric Pain Rating Scale (NPRS) from the baseline to the end of the double-blind period.
   [1][2]
- Secondary Endpoints: Included time-to-treatment failure.[1][2]
- Safety: Assessed through the monitoring of treatment-emergent adverse events (TEAEs).[1]
   [2]

### Phase I Analgesic/Antihyperalgesic Properties Study

This was a randomized, double-blind, double-dummy, cross-over, placebo- and active comparator-controlled study in healthy female subjects.[3][4]

#### Study Design:

• Subjects were randomly assigned to one of six treatment sequences.



- They received multiple ascending doses of ASP8477, duloxetine (active comparator), and placebo over three treatment periods.[3][4]
- Each treatment period consisted of 21 days of dosing, separated by 14-day washout periods. [3][4]

### Key Assessments:

- Primary Endpoint: The difference in Laser Evoked Potential (LEP) N2-P2 peak-to-peak (PtP) amplitudes from capsaicin-treated skin between the highest dose of ASP8477 (100 mg) and placebo on day 21.[3][4]
- Secondary Endpoints: Included assessments of Visual Analog Scale (VAS) for pain on capsaicin-treated skin.[3][4]

# Visualizations Signaling Pathway of ASP8477

ASP8477 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide.[7][6] By inhibiting FAAH, ASP8477 increases the levels of anandamide, which then acts on cannabinoid receptors to produce analgesic effects.[7]





Click to download full resolution via product page

Caption: Mechanism of action of ASP8477 as a FAAH inhibitor.

### **Experimental Workflow of the "MOBILE" Phase IIa Trial**

The following diagram illustrates the enriched enrollment randomized withdrawal design of the MOBILE study.





Click to download full resolution via product page

Caption: Workflow of the MOBILE Phase IIa clinical trial.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The MOBILE Study—A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MOBILE Study-A Phase IIa Enriched Enrollment Randomized Withdrawal Trial to Assess the Analgesic Efficacy and Safety of ASP8477, a Fatty Acid Amide Hydrolase Inhibitor, in Patients with Peripheral Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ASP-8477 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. ASP8477, a fatty acid amide hydrolase inhibitor, exerts analgesic effects in rat models of neuropathic and dysfunctional pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ASP8477 Clinical Trial Outcomes: A Comparative Analysis Against Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618899#clinical-trial-outcomes-of-asp-8477-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com